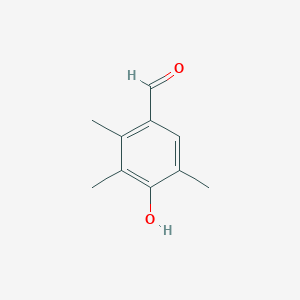

2,3,5-Trimethyl-4-hydroxybenzaldehyde

Beschreibung

2,3,5-Trimethyl-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the para position and three methyl groups at the 2-, 3-, and 5-positions of the aromatic ring.

Eigenschaften

IUPAC Name |

4-hydroxy-2,3,5-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRULYRVDZNOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91060-95-6 | |

| Record name | 4-hydroxy-2,3,5-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5-Trimethyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5-trimethylphenol with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 2,3,5-trimethyl-4-hydroxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide. This method is advantageous due to its mild reaction conditions and high yield of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of 2,3,5-trimethyl-4-hydroxybenzaldehyde often involves the catalytic oxidation of 2,3,5-trimethylphenol. This process uses air or oxygen as the oxidant and a metal catalyst such as copper or vanadium. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

Analyse Chemischer Reaktionen

Aldehyde Group Reactivity

The aldehyde group undergoes typical nucleophilic addition and oxidation reactions:

Oxidation

The aldehyde can be oxidized to the corresponding carboxylic acid under acidic or basic conditions. For example:

This reaction is analogous to the oxidation of 4-hydroxybenzaldehydes reported in catalytic aerobic systems .

Reduction

The aldehyde is reduced to the primary alcohol using agents like NaBH₄ or LiAlH₄:

Condensation Reactions

The aldehyde participates in Schiff base formation with amines. For example, reactions with ethylenediamine yield imine-linked macrocycles, similar to systems involving 2-hydroxybenzaldehydes .

Phenolic Hydroxyl Reactivity

The phenolic hydroxyl group participates in:

O-Alkylation

Reaction with alkyl halides or allyl bromides under basic conditions (e.g., K₂CO₃/acetone):

This mirrors the allylation of 5-(allyloxy)-2-hydroxybenzaldehyde observed in .

Protection/Deprotection

The hydroxyl group can be protected as a silyl ether (e.g., TBSCl/imidazole) or acetylated (Ac₂O/pyridine) for subsequent aldehyde transformations .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by methyl and hydroxyl groups:

Nitration

Directed by the hydroxyl group, nitration occurs at the para position (relative to –OH), though steric hindrance from methyl groups may limit reactivity:

Halogenation

Bromination or chlorination occurs at positions ortho/para to the hydroxyl group, depending on steric accessibility. For example:

Similar selectivity is seen in brominated 4-hydroxybenzaldehydes .

Coupling Reactions

The compound participates in Ullmann or Suzuki-Miyaura couplings via halogenated intermediates. For example:

| Reaction Type | Conditions | Application |

|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 110°C | Biaryl ether formation |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Cross-coupling with boronic acids |

Tautomerization and Stability

The aldehyde group may engage in keto-enol tautomerism in protic solvents, though steric hindrance from methyl groups likely stabilizes the aldehyde form. Computational studies on related 4-hydroxybenzaldehydes suggest negligible enol population under standard conditions .

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,3,5-Trimethyl-4-hydroxybenzaldehyde has shown potential in medicinal chemistry due to its bioactive properties. Research indicates that derivatives of hydroxybenzaldehydes can exhibit:

- Antimicrobial Activity : Studies have demonstrated that certain hydroxybenzaldehyde derivatives possess significant antibacterial properties against various pathogens.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as:

- Condensation Reactions : It can react with other aldehydes or ketones to form complex organic molecules.

- Reduction Reactions : The aldehyde group can be reduced to alcohols, expanding its utility in synthesizing alcohol-based compounds.

Materials Science

In materials science, 2,3,5-trimethyl-4-hydroxybenzaldehyde is explored for:

- Polymer Production : Its reactivity allows it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength.

- Liquid Crystals : The compound's structural characteristics make it suitable for developing liquid crystal displays (LCDs), where it can function as a precursor for liquid crystal materials.

Case Study 1: Antimicrobial Applications

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various hydroxybenzaldehyde derivatives against common bacterial strains. The findings indicated that 2,3,5-trimethyl-4-hydroxybenzaldehyde exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Novel Polymers

Research conducted at a leading university focused on the use of 2,3,5-trimethyl-4-hydroxybenzaldehyde in synthesizing novel polymeric materials. The polymers developed exhibited enhanced thermal properties and were tested for applications in high-performance coatings.

Case Study 3: Antioxidant Activity

A study published in Food Chemistry evaluated the antioxidant properties of hydroxybenzaldehyde compounds. The results showed that 2,3,5-trimethyl-4-hydroxybenzaldehyde effectively reduced lipid peroxidation in vitro, highlighting its potential use in food preservation and health supplements.

Wirkmechanismus

The mechanism by which 2,3,5-trimethyl-4-hydroxybenzaldehyde exerts its effects depends on its specific application. For instance, its antioxidant activity is believed to involve the donation of hydrogen atoms from the hydroxyl group to neutralize free radicals. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

4-Hydroxybenzaldehyde (CAS 123-08-0)

- Physical Properties : Purity >98%, molecular formula C₇H₆O₂, and powder form .

- Applications : Widely used in pharmacological research (e.g., antimicrobial and antioxidant studies) and as a reference standard .

3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7)

- Structure : Features three methoxy groups at the 3-, 4-, and 5-positions.

- Physical Properties : Purity >98%, molecular formula C₁₀H₁₂O₄, and reagent-grade solid .

- Applications : Used as a synthetic intermediate in fine chemicals and pharmaceuticals.

- Key Differences : Methoxy groups are electron-donating, altering electronic distribution and reactivity compared to methyl groups. This may enhance stability in acidic conditions but reduce electrophilicity at the aldehyde group .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Contains a dihydroxybenzene ring and an acrylic acid side chain.

- Physical Properties : Yellow crystalline solid with applications in supplements and cosmetics .

- Key Differences : The acrylic acid chain in caffeic acid enables conjugation with biomolecules (e.g., proteins), while 2,3,5-trimethyl-4-hydroxybenzaldehyde’s aldehyde group may favor nucleophilic addition reactions. The dihydroxy groups in caffeic acid enhance antioxidant capacity compared to the single hydroxyl in the target compound .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Contains a bromomethyl substituent at the para position.

- Applications : Reactive intermediate in organic synthesis.

- Key Differences: The bromomethyl group acts as a leaving group, making this compound highly reactive in nucleophilic substitutions. In contrast, the methyl groups in 2,3,5-trimethyl-4-hydroxybenzaldehyde are non-labile, favoring stability in synthetic pathways .

Comparative Data Table

| Compound | Molecular Formula | CAS No. | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|

| 2,3,5-Trimethyl-4-hydroxybenzaldehyde* | C₁₀H₁₂O₂ | N/A | 4-OH, 2,3,5-CH₃ | N/A | Hypothesized: Antioxidants, intermediates |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 123-08-0 | 4-OH | >98% | Pharmacological research |

| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 86-81-7 | 3,4,5-OCH₃ | >98% | Synthetic intermediates |

| Caffeic Acid | C₉H₈O₄ | 331-39-5 | 3,4-OH, acrylic acid chain | N/A | Supplements, cosmetics |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 51359-78-5 | 4-BrCH₂ | N/A | Reactive intermediate |

*Note: Data for 2,3,5-Trimethyl-4-hydroxybenzaldehyde is inferred from structural analogs.

Research Findings and Implications

- Lipophilicity : The three methyl groups in 2,3,5-trimethyl-4-hydroxybenzaldehyde likely increase its logP value compared to 4-hydroxybenzaldehyde, favoring penetration through lipid bilayers .

- Reactivity : The aldehyde group’s electrophilicity may be reduced compared to 4-(bromomethyl)benzaldehyde due to steric hindrance from methyl groups .

- Biological Activity : The hydroxyl group could confer moderate antioxidant activity, though less potent than caffeic acid’s dihydroxy system .

Biologische Aktivität

2,3,5-Trimethyl-4-hydroxybenzaldehyde (TMHBA) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, including antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Antioxidant Activity

TMHBA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress. Several studies have reported its ability to scavenge free radicals effectively.

- DPPH Radical Scavenging : TMHBA showed a high percentage of inhibition in DPPH assays, indicating strong free radical scavenging activity. For instance, one study reported an IC50 value of 12.5 µg/mL for TMHBA compared to 15 µg/mL for ascorbic acid, a standard antioxidant .

Anticancer Activity

Research indicates that TMHBA possesses notable anticancer properties against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies demonstrated that TMHBA significantly inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| PC-3 | 18.7 |

These findings suggest that TMHBA may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Activity

TMHBA has also been evaluated for its antimicrobial properties against various pathogens.

- Bacterial Inhibition : Studies have shown that TMHBA exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized below:

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhi | 0.75 |

The compound's effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a therapeutic agent .

Case Study 1: Anticancer Effects on MCF-7 Cells

A study conducted by researchers examined the effects of TMHBA on MCF-7 breast cancer cells. The results indicated that treatment with TMHBA resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze cell cycle distribution and found an accumulation of cells in the G1 phase, suggesting cell cycle arrest induced by TMHBA .

Case Study 2: Antimicrobial Efficacy Against MRSA

In another investigation, TMHBA was tested for its antibacterial properties against MRSA. The results demonstrated that TMHBA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies. This synergistic effect was particularly pronounced at lower concentrations of antibiotics combined with TMHBA .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,5-Trimethyl-4-hydroxybenzaldehyde with high purity?

Methodological Answer: A common approach involves Friedel-Crafts alkylation of 4-hydroxybenzaldehyde derivatives. For example, reacting 4-hydroxybenzaldehyde with methylating agents (e.g., methyl iodide) under acidic conditions, followed by purification via recrystallization or column chromatography. Key parameters include:

- Reagent stoichiometry (3:1 molar ratio of methylating agent to substrate).

- Temperature control (60–80°C for 8–12 hours).

- Solvent selection (anhydrous ethanol or DMF).

Purity can be verified using HPLC (C18 column, mobile phase: 70% methanol/30% water, λ = 254 nm) .

Q. How can researchers characterize the structural integrity of 2,3,5-Trimethyl-4-hydroxybenzaldehyde?

Methodological Answer: Combine spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).

- FT-IR : Identify functional groups (O–H stretch at ~3200 cm⁻¹, aldehyde C=O at ~1680 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂).

Cross-validate results with X-ray crystallography for absolute configuration determination .

Q. What safety protocols are critical when handling 2,3,5-Trimethyl-4-hydroxybenzaldehyde?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (NIOSH/EN 166 standards).

- Ventilation : Use fume hoods to avoid inhalation (no occupational exposure limits established; assume toxicity akin to benzaldehyde derivatives).

- First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with saline (15 minutes) and consult an ophthalmologist .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence the reactivity of 2,3,5-Trimethyl-4-hydroxybenzaldehyde in nucleophilic addition reactions?

Methodological Answer:

- Steric hindrance : Ortho-methyl groups reduce accessibility to the aldehyde carbonyl, slowing nucleophilic attack.

- Electronic effects : Methyl substituents donate electron density via hyperconjugation, decreasing electrophilicity of the carbonyl carbon.

Validate via kinetic studies (monitor reaction rates with varying nucleophiles) and DFT calculations (HOMO-LUMO gap analysis) .

Q. What strategies resolve contradictions in reported biological activities of 2,3,5-Trimethyl-4-hydroxybenzaldehyde derivatives?

Methodological Answer:

- Dose-response reevaluation : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity).

- Structural analogs : Synthesize derivatives with single methyl group variations to isolate contributing moieties.

- Meta-analysis : Apply Cochrane systematic review principles to aggregate data from heterogeneous studies .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in 2,3,5-Trimethyl-4-hydroxybenzaldehyde?

Methodological Answer:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase : Gradient elution (acetonitrile:water from 40:60 to 90:10 over 20 minutes).

- Detection : UV at 254 nm and diode array (200–400 nm) for impurity profiling.

Calibrate with spiked samples (0.1–5% impurity range) and validate via ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.